molecular formula C9H8FNO B7967015 5-Fluoro-4-methoxy-1H-indole

5-Fluoro-4-methoxy-1H-indole

Cat. No.: B7967015
M. Wt: 165.16 g/mol
InChI Key: RQYJVASDDMWUNI-UHFFFAOYSA-N
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Description

5-Fluoro-4-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-1H-indole typically involves the introduction of fluorine and methoxy groups to the indole nucleus. One common method is the electrophilic substitution reaction, where fluorine is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide. The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic substitution and methylation reactions. The process requires careful control of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4-methoxy-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups enhance its binding affinity to various receptors and enzymes, leading to its biological activities. The compound may inhibit or activate specific pathways, resulting in its antiviral, anticancer, and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1H-indole
  • 4-Methoxy-1H-indole
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

5-Fluoro-4-methoxy-1H-indole is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical properties and biological activities. Compared to similar compounds, it may exhibit higher potency and selectivity in its applications .

Properties

IUPAC Name

5-fluoro-4-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYJVASDDMWUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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